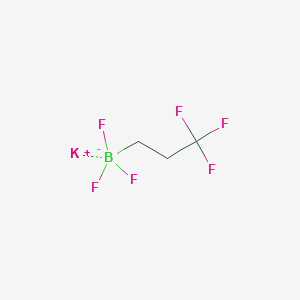

Potassium 3,3,3-trifluoropropane-1-trifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(3,3,3-trifluoropropyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BF6.K/c5-3(6,7)1-2-4(8,9)10;/h1-2H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDJJQRSWDQBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(F)(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BF6K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430722-07-8 | |

| Record name | potassium trifluoro(3,3,3-trifluoropropyl)boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Potassium 3,3,3-trifluoropropane-1-trifluoroborate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium organotrifluoroborates have emerged as exceptionally stable and versatile alternatives to traditional organoboron reagents, such as boronic acids and their esters.[1][2] Their enhanced stability to air and moisture, coupled with their predictable reactivity, makes them invaluable assets in modern organic synthesis, particularly within the demanding landscape of drug discovery.[3][4] This guide provides an in-depth, mechanistically-grounded protocol for the synthesis of Potassium 3,3,3-trifluoropropane-1-trifluoroborate (CAS: 1430722-07-8). The inclusion of the 3,3,3-trifluoropropyl moiety is of particular strategic importance, as fluorinated alkyl groups are known to significantly modulate the pharmacokinetic and physicochemical properties of bioactive molecules.

We will explore a robust and efficient one-pot synthesis, beginning with the formation of a 3,3,3-trifluoropropyl Grignard reagent, followed by in-situ borylation with a trialkyl borate, and culminating in the conversion to the final trifluoroborate salt using potassium hydrogen fluoride (KHF₂). This document explains the causal chemistry behind each step, provides a detailed experimental workflow, outlines critical safety protocols, and details the analytical methods required for structural verification.

Foundational Principles: The 'Why' Behind the Synthesis

The synthesis of potassium organotrifluoroborates is a cornerstone transformation that leverages the fundamental principles of organometallic chemistry and boron chemistry. The decision to pursue a one-pot, multi-step sequence is rooted in efficiency and the management of sensitive intermediates.

Strategic Advantages of Organotrifluoroborates

Traditional boronic acids, while pivotal in Suzuki-Miyaura cross-coupling, often suffer from instability, leading to challenges in purification, stoichiometry, and long-term storage.[2] Potassium organotrifluoroborates elegantly circumvent these issues. The tetracoordinate, anionic boron center renders the C-B bond remarkably stable to oxidation and hydrolysis, effectively "protecting" the boronic acid functionality.[4] This stability allows for greater functional group tolerance and the ability to perform chemical modifications on other parts of the molecule while the valuable C-B bond remains intact.[1]

The Synthetic Pathway: A Mechanistic Overview

The conversion of a suitable starting material into this compound proceeds through three key mechanistic stages, which can be seamlessly integrated into a single reaction vessel.

-

Organometallic Formation: The journey begins with the generation of a nucleophilic carbon source. An organomagnesium halide (Grignard reagent) is the logical choice, formed from the corresponding 1-halo-3,3,3-trifluoropropane. This step transforms the electrophilic carbon of the C-X bond into a highly nucleophilic carbon poised to attack an electrophile.

-

Borylation: The Grignard reagent is introduced to a boron electrophile, typically a trialkyl borate like trimethyl borate or triisopropyl borate. The nucleophilic carbon attacks the electron-deficient boron atom, displacing an alkoxide ligand to form a boronate ester.

-

Trifluoroborate Salt Formation: The final and defining step is the treatment of the intermediate boronate ester with an aqueous solution of potassium hydrogen fluoride (KHF₂).[3][5] This reagent serves as the source for both potassium counterions and the fluoride ligands, which displace the remaining alkoxides on the boron atom to form the stable, crystalline trifluoroborate salt.

Caption: Overall synthetic pathway from starting halide to the final potassium trifluoroborate salt.

In-Depth Experimental Protocol

This protocol is designed as a self-validating system. Successful execution relies on strict adherence to anhydrous conditions during the initial stages and careful handling of corrosive reagents.

Materials & Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity (10 mmol scale) | Mmol | Equivalents | Notes |

| 1-Bromo-3,3,3-trifluoropropane | C₃H₄BrF₃ | 176.97 | 1.77 g (1.13 mL) | 10.0 | 1.0 | Ensure anhydrous. |

| Magnesium Turnings | Mg | 24.31 | 267 mg | 11.0 | 1.1 | Activate by oven-drying. |

| Iodine | I₂ | 253.81 | 1 crystal | - | Catalytic | For Grignard initiation. |

| Triisopropyl Borate | C₉H₂₁BO₃ | 188.07 | 2.26 g (2.9 mL) | 12.0 | 1.2 | Use freshly distilled or from a sealed bottle. |

| Potassium Hydrogen Fluoride | KHF₂ | 78.10 | 3.12 g | 40.0 | 4.0 | Highly Corrosive. Handle with extreme care. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~50 mL | - | - | From a solvent purification system or freshly distilled. |

| Methanol (MeOH) | CH₃OH | 32.04 | ~30 mL | - | - | ACS Grade. |

| Deionized Water | H₂O | 18.02 | ~30 mL | - | - | For KHF₂ solution. |

| Acetone | C₃H₆O | 58.08 | ~100 mL | - | - | For washing. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | - | For washing. |

Step-by-Step Synthesis Procedure

Critical Prerequisite: All glassware must be rigorously dried in an oven (120 °C) overnight and assembled hot under a stream of dry nitrogen or argon. Maintain an inert atmosphere throughout Steps 1-4.

-

Initiation of Grignard Reagent:

-

To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel, add magnesium turnings (267 mg, 11.0 mmol).

-

Briefly heat the flask under vacuum with a heat gun and backfill with inert gas.

-

Add a single crystal of iodine. A purple vapor or brown coating on the magnesium indicates successful activation.

-

Add 10 mL of anhydrous THF to the flask.

-

-

Formation of Grignard Reagent:

-

In the dropping funnel, prepare a solution of 1-bromo-3,3,3-trifluoropropane (1.77 g, 10.0 mmol) in 15 mL of anhydrous THF.

-

Add ~1 mL of the bromide solution to the stirring magnesium suspension. The reaction is initiated when the brown iodine color fades and gentle bubbling is observed. Gentle warming with a heat gun may be required.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the resulting dark grey solution at room temperature for 1 hour to ensure complete formation.

-

-

Borylation (In-Situ):

-

Cool the Grignard solution to 0 °C using an ice-water bath.

-

Add triisopropyl borate (2.26 g, 12.0 mmol) dropwise via syringe over 15 minutes. An exothermic reaction will occur, forming a white precipitate. Maintain the internal temperature below 10 °C.

-

After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

-

-

Formation of the Trifluoroborate Salt:

-

In a separate beaker, carefully dissolve potassium hydrogen fluoride (3.12 g, 40.0 mmol) in a mixture of 15 mL of methanol and 15 mL of deionized water. Caution: KHF₂ is corrosive and will etch glass over time.[3] Prepare this solution immediately before use.

-

Cool the boronate ester reaction mixture back to 0 °C.

-

Slowly add the aqueous KHF₂ solution to the vigorously stirring reaction mixture. A thick, white precipitate will form.

-

After addition, remove the ice bath and stir vigorously at room temperature for 1 hour.

-

-

Isolation and Purification:

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Collect the resulting white solid by vacuum filtration through a Büchner funnel.

-

Wash the filter cake sequentially with cold acetone (2 x 30 mL) and diethyl ether (2 x 30 mL) to remove salts and organic impurities.

-

Dry the fine white powder under high vacuum to a constant weight. A typical yield is 75-85%.

-

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.

NMR Spectroscopy

NMR is the most definitive tool for characterizing organotrifluoroborates.[6][7] The spectra provide a unique fingerprint of the molecule's structure.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR (DMSO-d₆) | ~2.10 - 2.30 | m (triplet of quartets) | - | -CH₂-CF₃ |

| ~0.40 - 0.60 | m (broad triplet) | - | -CH₂-BF₃⁻ | |

| ¹³C NMR (DMSO-d₆) | ~126 | q | ¹JCF ≈ 275 | -C F₃ |

| ~32 | q | ²JCF ≈ 30 | -C H₂-CF₃ | |

| ~20 | broad | - | -C H₂-BF₃⁻ (broad due to quadrupolar boron) | |

| ¹⁹F NMR (DMSO-d₆) | ~ -65 | t | ³JFH ≈ 11 | -CF ₃ |

| ~ -135 to -140 | q | ¹JFB ≈ 65-70 | -BF ₃⁻ | |

| ¹¹B NMR (DMSO-d₆) | ~3.0 - 4.0 | q | ¹JBF ≈ 65-70 | -B F₃⁻ |

Note: Chemical shifts are predictive and may vary based on solvent and concentration. Coupling to the ¹¹B nucleus is often observable in the ¹⁹F spectrum, and vice-versa, providing definitive evidence of the -BF₃⁻ group formation.[6]

Safety and Hazard Management

A rigorous commitment to safety is non-negotiable. Several reagents used in this synthesis pose significant hazards.

-

Potassium Hydrogen Fluoride (KHF₂): This is the most hazardous reagent in the protocol. It is highly toxic if swallowed and causes severe skin burns and eye damage.[8][9] Upon contact with moisture or acids, it can release highly corrosive hydrogen fluoride (HF) gas.[10]

-

Grignard Reagents: These are highly reactive and pyrophoric upon contact with air and react violently with water. The synthesis must be conducted under a strict inert atmosphere.

-

Anhydrous Solvents (THF, Ether): These are flammable and can form explosive peroxides. Use from sealed containers or freshly distilled.

Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory. For handling KHF₂, a face shield and heavier-duty gloves are strongly recommended.[9][11]

Waste Disposal: Quench any unreacted Grignard reagent by slowly adding it to a cooled solution of isopropanol. Acidic and basic aqueous waste should be neutralized before disposal. All fluoride-containing waste must be treated as hazardous and disposed of according to institutional guidelines, often by precipitation with a calcium salt.[10]

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow from preparation to final analysis.

Conclusion

The synthesis of this compound is a highly reliable and scalable process that provides access to a valuable building block for medicinal chemistry and materials science. By leveraging a one-pot Grignard-borylation-fluorination sequence, this guide presents an efficient pathway to a stable, easy-to-handle surrogate for the corresponding boronic acid. The inherent stability of the product facilitates its use in complex synthetic routes, particularly in late-stage functionalization where the introduction of a trifluoropropyl group is desired. Adherence to the detailed protocol and stringent safety measures outlined herein will ensure a successful and safe synthesis for researchers aiming to incorporate this versatile reagent into their discovery programs.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Vedejs, E., & Chapman, R. W., Fields, S. C., Lin, S., Schrimpf, M. R. (1995). Conversion of Arylboronic Acids to Aryltrifluoroborates: Convenient Precursors to Aryldifluoroboranes. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

-

Sciencemadness Wiki. (n.d.). Potassium bifluoride. Retrieved from [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

PubMed. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic Letters, 8(10), 2031-4. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 324. [Link]

-

Silva, V. L. M., et al. (2010). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

PubMed. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-8. [Link]

-

Lloyd-Jones, G. C., et al. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 27(12), 3812–3816. [Link]

-

Lloyd-Jones, G. C., & Butters, M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

-

Journal of the American Chemical Society. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. J. Am. Chem. Soc., 134(17), 7431-7441. [Link]

-

Molander, G. A., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(19), 4398–4401. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

ResearchGate. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(7), 1115–1131. [Link]

-

JACS Au. (2024). ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 10(9), 1795–1798. [Link]

-

Wipf Group, University of Pittsburgh. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]

-

Stefani, H. A., et al. (2008). Potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate. Acta Crystallographica Section E: Structure Reports Online, 64(12), m1525. [Link]

Sources

- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.ch [fishersci.ch]

- 10. Potassium bifluoride - Sciencemadness Wiki [sciencemadness.org]

- 11. uvm.edu [uvm.edu]

Introduction to Potassium Organotrifluoroborates: Stability and Synthetic Utility

An In-depth Technical Guide to the Crystal Structure of Potassium 3,3,3-trifluoropropane-1-trifluoroborate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the crystal structure of this compound. While a definitive, publicly available crystal structure for this specific compound (CAS: 1430722-07-8) is not presently available, this document outlines the essential methodologies and interpretive frameworks required to elucidate and analyze its three-dimensional atomic arrangement. By leveraging established principles of crystallography and drawing parallels with structurally related organotrifluoroborates, this guide serves as a robust resource for its structural investigation.

Potassium organotrifluoroborates are a class of highly versatile and increasingly important reagents in modern organic synthesis. Their appeal to drug development professionals lies in their remarkable stability compared to their boronic acid counterparts. They are typically crystalline, air- and moisture-stable solids, which simplifies handling, storage, and precise dispensing in complex synthetic protocols.

This compound (C₃H₄BF₆K) is of particular interest due to the presence of the trifluoropropyl moiety. This functional group can impart unique electronic properties and enhance the metabolic stability and lipophilicity of drug candidates, making it a valuable building block in medicinal chemistry. The primary application of such compounds is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the creation of carbon-carbon bonds in the synthesis of novel active pharmaceutical ingredients (APIs). A precise understanding of the solid-state structure of this reagent is paramount for controlling its reactivity and for the rational design of new synthetic methodologies.

Elucidating the Crystal Structure: A Step-by-Step Workflow

The definitive method for determining the atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SCXRD). This technique provides precise coordinates of atoms in the crystal lattice, from which bond lengths, bond angles, and intermolecular interactions can be derived.

Synthesis and Crystallization

The first and often most challenging step is the synthesis of high-quality single crystals of this compound. The general synthesis of potassium alkyltrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).

Experimental Protocol: Synthesis of this compound

-

Starting Material: Begin with 3,3,3-trifluoropropane-1-boronic acid.

-

Reaction Setup: In a polyethylene or Teflon flask (to prevent etching of glassware by HF), dissolve the boronic acid in methanol.

-

Addition of KHF₂: Cool the solution in an ice bath and slowly add an aqueous solution of potassium hydrogen fluoride (KHF₂). A white precipitate of the potassium trifluoroborate salt is expected to form.

-

Isolation: The resulting slurry is stirred at room temperature, and the solvent is removed under reduced pressure. The solid residue is then washed with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting material and dried under vacuum.

Crystal Growth: Obtaining diffraction-quality single crystals is a critical step. Common techniques include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., acetone, ethanol, or a solvent mixture) is allowed to evaporate slowly in a dust-free environment.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is crucial and often determined empirically.

Single-Crystal X-ray Diffraction (SCXRD)

The SCXRD workflow is a systematic process to determine the crystal structure from a suitable single crystal.

Experimental Workflow for SCXRD

Caption: A typical workflow for crystal structure determination using single-crystal X-ray diffraction.

Step-by-Step Methodology:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations of the atoms. It is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Data Reduction: The raw diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. From this map, the positions of the atoms in the crystal structure can be determined.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process yields precise atomic coordinates, bond lengths, and bond angles.

-

Validation: The final structure is validated using crystallographic software to check for any inconsistencies or errors. The results are typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).[1]

Analysis of the Crystal Structure: Insights from an Analogous Compound

In the absence of a published structure for this compound, we can infer likely structural features by examining a related compound, Potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate .

Table 1: Crystallographic Data for Potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate

| Parameter | Value |

| Chemical Formula | K⁺·C₄H₇BF₃O⁻ |

| Formula Weight | 178.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.882(2) |

| b (Å) | 7.2668(15) |

| c (Å) | 9.2317(18) |

| β (°) | 101.52(3) |

| Volume (ų) | 715.3(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.654 |

The Trifluoroborate Anion

The [R-BF₃]⁻ anion is the core functional unit. Based on numerous studies of organotrifluoroborates, the boron atom will adopt a distorted tetrahedral geometry. The C-B bond length is a key parameter, and for similar structures, it is typically in the range of 1.59-1.61 Å. The B-F bond lengths are expected to be around 1.37-1.42 Å. The F-B-F bond angles are generally smaller than the ideal tetrahedral angle of 109.5°, while the C-B-F angles are typically larger.

For this compound, the propyl chain will be attached to the boron atom. The trifluoromethyl group at the 3-position is expected to influence the electronic properties of the C-B bond and may participate in weak intermolecular interactions.

The Potassium Cation and Crystal Packing

The potassium cation (K⁺) plays a crucial role in the crystal packing. It will be coordinated by multiple fluorine atoms from neighboring trifluoroborate anions. In the case of Potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate, the K⁺ ion is surrounded by six anions, with K···F distances ranging from 2.779(1) to 3.048(1) Å. A similar coordination environment is anticipated for the title compound.

These ionic interactions between K⁺ and the [R-BF₃]⁻ anions will dictate the overall three-dimensional packing of the molecules in the crystal lattice. The specific arrangement will determine the crystal's density, stability, and dissolution properties.

Diagram of Anion-Cation Interaction

Caption: Schematic representation of the coordination of a potassium cation by fluorine atoms from adjacent trifluoroborate anions.

Significance for Drug Development

A detailed understanding of the crystal structure of this compound provides several key advantages for drug development professionals:

-

Quality Control: A known crystal structure serves as a definitive fingerprint for the compound, allowing for unambiguous identification and quality control of batches. Powder X-ray diffraction (PXRD) can be used for routine analysis, with the single-crystal structure providing the reference pattern.

-

Structure-Activity Relationships (SAR): The precise bond lengths and angles can be used in computational models to better understand the electronic and steric properties of the trifluoropropyl group, aiding in the design of more effective drug candidates.

-

Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound can have different physical properties, including solubility and stability. A foundational understanding of the primary crystal structure is the first step in a comprehensive polymorph screen, which is critical for drug formulation and regulatory approval.

-

Rational Process Development: Knowledge of the crystal packing and intermolecular interactions can inform decisions in process chemistry, such as the choice of crystallization solvents and conditions for purification.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a comprehensive framework for its determination and analysis. The methodologies for synthesis, crystallization, and single-crystal X-ray diffraction are well-established. By applying these techniques, researchers can elucidate the precise three-dimensional structure of this valuable synthetic building block. The resulting structural information will be invaluable for quality control, computational modeling, and the rational design of next-generation pharmaceuticals. The analysis of related known structures provides a strong indication of the expected molecular geometry and crystal packing, paving the way for a full structural characterization.

References

-

Molander, G. A., & Brown, A. R. (2012). An Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF₃BF₃)]. Organic Syntheses, 89, 423-432. [Link]

-

Ramachandran, P. V., & Mitsuhashi, W. (2015). (Z)- or (E)-Selective Hydrogenation of Potassium (3,3,3-Trifluoroprop-1-yn-1-yl)trifluoroborate: Route to Either Isomer of β-Trifluoromethylstyrenes. Organic Letters, 17(5), 1252–1255. [Link]

-

Stefani, H. A., Vieira, A. S., & Zukerman-Schpector, J. (2008). Potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate. Acta Crystallographica Section E: Structure Reports Online, 64(12), m1525. [Link]

-

Wikipedia contributors. (2023). Cambridge Structural Database. Wikipedia, The Free Encyclopedia. [Link]

Sources

An In-Depth Technical Guide to the NMR Spectroscopy of Potassium 3,3,3-trifluoropropane-1-trifluoroborate

Introduction

Overview of Potassium Organotrifluoroborates in Drug Discovery

Potassium organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis, particularly within the realm of drug discovery.[1][2] Their remarkable stability towards air and moisture, in stark contrast to the more sensitive boronic acids and esters, allows for indefinite storage at room temperature without special precautions.[3][4] This robustness, coupled with their high reactivity in a multitude of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, has cemented their status as versatile building blocks in the synthesis of complex organic molecules.[1][2] The trifluoroborate moiety is stable towards numerous reagents, enabling functional group manipulation on other parts of the molecule while preserving the crucial carbon-boron bond for subsequent reactions.[1]

Introducing Potassium 3,3,3-trifluoropropane-1-trifluoroborate: Structure and Significance

This compound (C₃H₄BF₆K) is a unique member of this class of compounds, featuring two distinct sources of fluorine: a trifluoromethyl (-CF₃) group on the propane backbone and a trifluoroborate (-BF₃⁻) moiety. This dual fluorination imparts specific physicochemical properties that are of interest to medicinal chemists, as the introduction of fluorine can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. The structure of this compound is presented in Figure 1.

Figure 1: Chemical structure of this compound.

The Role of NMR Spectroscopy in Characterizing Organotrifluoroborates

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous characterization of potassium organotrifluoroborates. A comprehensive analysis using a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a complete picture of the molecule's structure and purity.[5][6][7] While ¹H and ¹³C NMR are standard for organic compounds, ¹⁹F and ¹¹B NMR are particularly crucial for this class of molecules, offering direct insight into the integrity of the trifluoroborate group and the electronic environment of the fluorine atoms.[3]

Theoretical Framework: Predicting the NMR Spectra

A clear understanding of the expected NMR signals for this compound is fundamental to accurate spectral interpretation. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F, ¹¹B, ¹⁰B) and the extensive spin-spin coupling between them leads to complex but highly informative spectra.

¹H NMR Spectroscopy: Expected Chemical Shifts and Coupling Patterns

The proton NMR spectrum is expected to show two multiplets corresponding to the two methylene (-CH₂-) groups of the propane backbone. The protons on the carbon adjacent to the trifluoromethyl group (C-3) will be deshielded due to the electron-withdrawing nature of the fluorine atoms. The protons on the carbon adjacent to the trifluoroborate group (C-1) will also experience some deshielding. The coupling patterns will be complex due to both geminal (²JHH) and vicinal (³JHH) proton-proton coupling, as well as coupling to the adjacent fluorine atoms (²JHF and ³JHF).

¹³C NMR Spectroscopy: Influence of Fluorine on Carbon Signals

The ¹³C NMR spectrum will display three distinct carbon signals corresponding to the propane backbone. The carbon of the trifluoromethyl group (C-3) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). The methylene carbons (C-1 and C-2) will also exhibit coupling to the fluorine atoms, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the nuclei.[8] The carbon directly attached to the boron atom (C-1) is often observed as a broad signal due to the quadrupolar relaxation of the ¹¹B nucleus.[5][7]

¹⁹F NMR Spectroscopy: A Tale of Two Trifluoromethyl Groups

The ¹⁹F NMR spectrum is arguably the most informative for this compound. Two distinct signals are expected: one for the trifluoromethyl group (-CF₃) and another for the trifluoroborate group (-BF₃⁻). The chemical shifts for trifluoroborate anions typically fall in the range of -129 to -141 ppm.[5][7] The signal for the -BF₃⁻ group should appear as a quartet due to coupling with the ¹¹B nucleus (I=3/2), resulting in four lines of approximately equal intensity.[5][7] The signal for the -CF₃ group will likely be a triplet due to vicinal coupling with the protons on the adjacent methylene group (³JHF).

¹¹B NMR Spectroscopy: Probing the Tetrahedral Boron Center

The ¹¹B NMR spectrum provides direct evidence for the formation and purity of the trifluoroborate salt.[3] Boron-11 is a quadrupolar nucleus (I=3/2), which often leads to broad signals.[9][10] However, for the symmetrical tetrahedral environment of the trifluoroborate anion, a relatively sharp quartet is expected due to coupling with the three equivalent fluorine atoms (¹JBF).[3] The chemical shift of this quartet is characteristic of tetracoordinated boron in an organotrifluoroborate.[3]

Key Concepts: J-Coupling and Quadrupolar Effects

-

J-Coupling (Spin-Spin Coupling): This phenomenon arises from the interaction of nuclear spins through the bonding electrons.[11] In this molecule, extensive J-coupling is expected between ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the connectivity and geometry of the molecule.[11][12]

-

Quadrupolar Effects: Nuclei with a spin quantum number (I) greater than 1/2, such as ¹¹B and ¹⁰B, possess an electric quadrupole moment.[9][10] The interaction of this quadrupole moment with the local electric field gradient can lead to rapid nuclear relaxation and, consequently, broad NMR signals.[13] This effect is particularly noticeable for the ¹¹B signal and the ¹³C signal of the carbon directly bonded to boron.[5][7]

Experimental Protocols: Acquiring High-Quality NMR Data

Materials and Instrumentation

-

Compound: this compound (CAS: 1430722-07-8).[14]

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe.

-

NMR Tubes: Standard 5 mm NMR tubes. For ¹¹B NMR, quartz tubes are recommended to avoid background signals from borosilicate glass, although not strictly necessary for routine analysis.[9]

-

Deuterated Solvents: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) are suitable solvents due to the good solubility of potassium organotrifluoroborates in polar solvents.[5]

Step-by-Step Sample Preparation

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

-

Cap the tube and gently vortex or invert the tube until the sample is completely dissolved.

-

If necessary, briefly warm the sample to aid dissolution.

-

Allow the sample to equilibrate to the spectrometer's probe temperature before data acquisition.

NMR Instrument Setup and Calibration

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Reference the spectra appropriately:

-

¹H NMR: Use the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[5]

-

¹³C NMR: Use the central peak of the solvent multiplet (e.g., DMSO-d₆ at 39.5 ppm).[5]

-

¹⁹F NMR: Use an external reference such as CFCl₃ (0.0 ppm) or a secondary reference like trifluoroacetic acid.[5]

-

¹¹B NMR: Use an external reference such as BF₃·Et₂O (0.0 ppm).[5]

-

Detailed Acquisition Parameters for Each Nucleus

The following are typical starting parameters that may require optimization based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR | ¹¹B NMR |

| Pulse Angle | 45° | 30° | 45° | 90° |

| Acquisition Time | ~3-4 s | ~1-2 s | ~1-2 s | ~0.1-0.2 s |

| Relaxation Delay | 2 s | 2 s | 2 s | 1 s |

| Number of Scans | 16 | 1024 | 32 | 512 |

| Spectral Width | ~15 ppm | ~220 ppm | ~250 ppm | ~200 ppm |

Note: For ¹¹B NMR, using a modified pulse sequence or line-narrowing techniques may improve resolution and allow for better observation of coupling constants.[5][6]

Spectral Analysis and Data Interpretation

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two complex multiplets.

-

-CH₂-CF₃: This multiplet will likely appear further downfield due to the strong electron-withdrawing effect of the -CF₃ group. It will be split into a triplet by the adjacent -CH₂- group (³JHH) and each of these peaks will be further split into a quartet by the three fluorine atoms (³JHF).

-

-CH₂-BF₃⁻: This multiplet will be a triplet due to coupling with the adjacent -CH₂- group (³JHH). Further splitting from the -BF₃⁻ group is possible but may be less resolved due to the quadrupolar nature of boron.

Analysis of the ¹³C NMR Spectrum

Three main signals are anticipated in the ¹³C NMR spectrum.

-

C-3 (-CF₃): This signal will be a quartet with a large one-bond C-F coupling constant (¹JC-F).

-

C-2 (-CH₂-): This signal will be a triplet of quartets due to coupling with its own protons and the -CF₃ group.

-

C-1 (-CH₂-BF₃⁻): This signal will be broadened due to the quadrupolar relaxation of the attached ¹¹B nucleus.[5][7] It will also exhibit coupling to its attached protons.

Analysis of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be the most diagnostic.

-

-BF₃⁻: A quartet with a ¹JFB coupling constant, appearing in the characteristic region for trifluoroborates (-129 to -141 ppm).[5][7]

-

-CF₃: A triplet due to coupling with the adjacent methylene protons (³JHF).

Analysis of the ¹¹B NMR Spectrum

A single, relatively sharp quartet is expected, characteristic of the tetrahedral -BF₃⁻ group. The observation of this quartet is a strong confirmation of the salt's formation and integrity.[3]

Integrated Spectroscopic Data Summary (Predicted)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | Downfield | Triplet of Quartets | ³JHH, ³JHF | -CH₂-CF₃ |

| Upfield | Triplet | ³JHH | -CH₂-BF₃⁻ | |

| ¹³C | ~125 | Quartet | ¹JC-F | -CF₃ |

| Midfield | Triplet of Quartets | ¹JCH, ³JCF | -CH₂- | |

| Upfield (broad) | Triplet | ¹JCH | -CH₂-BF₃⁻ | |

| ¹⁹F | ~ -135 | Quartet | ¹JFB | -BF₃⁻ |

| ~ -70 | Triplet | ³JFH | -CF₃ | |

| ¹¹B | ~ 0 to 5 | Quartet | ¹JBF | -BF₃⁻ |

Advanced NMR Techniques and Troubleshooting

2D NMR Spectroscopy for Unambiguous Assignments

For a molecule with such complex coupling patterns, 2D NMR experiments are invaluable for definitive assignments.

-

COSY (Correlation Spectroscopy): Will show correlations between the two methylene proton signals, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range correlations (2-3 bonds), for example, between the protons of one methylene group and the carbon of the other, and between protons and the fluorinated carbons.

Variable Temperature (VT) NMR

VT-NMR studies could be employed to investigate any dynamic processes, such as restricted rotation around the C-C bonds, although significant effects are not anticipated for this flexible alkyl chain.

Common Spectroscopic Challenges and Solutions

-

Broad ¹¹B Signals: If the ¹¹B signal is broader than expected, it could indicate the presence of impurities or decomposition. Using less viscous solvents or acquiring the spectrum at a higher temperature can sometimes improve resolution.[5]

-

Complex ¹H and ¹⁹F Multiplets: Overlapping multiplets can be difficult to interpret. Higher field strength spectrometers will provide better signal dispersion. 2D NMR techniques are the most robust solution for deciphering these complex patterns.

-

Impurities: The presence of the corresponding boronic acid (from hydrolysis) is a common impurity. This will give rise to different ¹¹B and ¹⁹F signals. Careful synthesis and handling are key to minimizing impurities.[5]

Conclusion: A Comprehensive Spectroscopic Portrait

The multinuclear NMR spectroscopic analysis of this compound provides a detailed and unambiguous characterization of its molecular structure. The combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, supplemented with 2D techniques, allows for the complete assignment of all signals and confirmation of the compound's identity and purity. This comprehensive spectroscopic data is essential for researchers and scientists utilizing this valuable building block in drug discovery and organic synthesis.

References

-

D'Vries, R. F., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

PubMed. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. [Link]

-

Augustine, G. J., et al. (2020). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. Geochimica et Cosmochimica Acta, 284, 133-144. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

ResearchGate. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]

-

Organic Spectroscopy International. (n.d.). 11B NMR. [Link]

-

PubMed Central. (2015). Probing the 11B Quadrupolar and Chemical Shielding Tensors in a Pair of Organoboron Enantiomers. [Link]

-

Grandinetti, P. J. (2001). Three-Coordinated Boron-11 Chemical Shifts in Borates. Inorganic Chemistry, 40(24), 6234-6242. [Link]

-

JACS. (1999). Site Connectivities in Amorphous Materials Studied by Double-Resonance NMR of Quadrupolar Nuclei: High-Resolution 11B ↔ 27Al Spectroscopy of Aluminoborate Glasses. [Link]

-

PubMed Central. (1973). A Nuclear Magnetic Resonance and Relaxation Study of Dimethoxyborane. [Link]

-

Molander, G. A., & Ito, T. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 9(12), 2273-2276. [Link]

-

ACS Publications. (2020). Dipolar Heteronuclear Correlation Solid-State NMR Experiments between Half-Integer Quadrupolar Nuclei: The Case of 11B–17O. [Link]

-

ACS Publications. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. [Link]

-

The Royal Society of Chemistry. (n.d.). BF3K SI ChemSci Revisions Combined. [Link]

-

Organic Syntheses. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. [Link]

-

PubMed. (1998). Vicinal fluorine-proton coupling constants. [Link]

-

Organic Syntheses. (n.d.). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. [Link]

-

Automated Topology Builder. (n.d.). 1,1,1-TRIFLUOROPROPANE | C3H5F3 | MD Topology | NMR | X-Ray. [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoropropane. [Link]

-

National Institutes of Health. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. [Link]

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]

-

Wikipedia. (n.d.). J-coupling. [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]

Sources

- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 2. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 10. Probing the 11B Quadrupolar and Chemical Shielding Tensors in a Pair of Organoboron Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. J-coupling - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. smrl.stanford.edu [smrl.stanford.edu]

- 14. This compound | [frontierspecialtychemicals.com]

Mass spectrometry analysis of Potassium 3,3,3-trifluoropropane-1-trifluoroborate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Potassium 3,3,3-trifluoropropane-1-trifluoroborate

Introduction

This compound (C₃H₄BF₆K), with a molecular weight of 203.96 g/mol , is a pivotal reagent in modern organic synthesis.[1] As a stable, solid precursor to a highly reactive boronic acid, it finds extensive use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science for creating carbon-carbon bonds.[2] The precise structural integrity and purity of this organoboron compound are paramount for reaction efficiency, yield, and the ultimate quality of the final product.

Mass spectrometry stands as the definitive analytical tool for the comprehensive characterization of such reagents. However, the unique properties of organotrifluoroborates—being polar, non-volatile salts—present specific analytical challenges that necessitate a tailored methodological approach. This guide, intended for researchers, analytical scientists, and drug development professionals, provides a detailed exploration of the mass spectrometric techniques optimized for the analysis of this compound. We will delve into the causality behind experimental choices, from sample preparation and ionization source selection to advanced fragmentation analysis and elemental verification, ensuring a robust and self-validating analytical workflow.

Core Principles: Ionization of Organotrifluoroborates

The analytical journey begins with the generation of gas-phase ions from the solid salt. For polar, pre-charged molecules like potassium organotrifluoroborates, Electrospray Ionization (ESI) is the preeminent technique.[3]

The Rationale for Negative-Ion ESI:

This compound exists in solution as a potassium cation (K⁺) and a trifluoroborate anion ([CF₃CH₂CH₂BF₃]⁻). ESI, particularly in the negative ion mode, is exceptionally well-suited to directly sample and desolvate this pre-existing anion. This "soft ionization" method imparts minimal excess energy to the molecule, which is crucial for preserving its structure.[4] The primary species observed in the mass spectrum is therefore the intact molecular anion, [C₃H₄F₆B]⁻, allowing for unambiguous determination of its molecular weight. Studies have consistently shown that low-resolution LC-ESIMS in negative ion mode allows for clear observation of the molecular anions of interest for various organotrifluoroborates.[5]

High-Resolution Mass Spectrometry (HRMS) is indispensable for moving beyond simple molecular weight confirmation to the high-accuracy mass measurement required for determining elemental composition. By achieving mass accuracy of less than 5 parts per million (ppm), HRMS provides definitive evidence of a compound's chemical formula, a critical requirement for publication and regulatory submission.[6][7]

Experimental Workflow: Molecular Characterization via ESI-MS

A robust analytical workflow ensures reproducibility and accuracy. The following sections detail a validated protocol for the complete molecular characterization of this compound.

Part A: Sample Preparation & Calibration

The quality of the mass spectrum is fundamentally dependent on proper sample preparation. The primary challenge for low-mass compounds (<300 amu) in negative ESI mode is the availability of suitable internal reference standards for mass calibration.[5]

Expert Insight: While common calibrants like cesium iodide provide regularly spaced peaks, they are often too far apart for accurate calibration in the low mass range. Research has demonstrated that commercially available organic sulfates, such as sodium n-butyl sulfate, serve as excellent internal standards, enabling mass accuracy within 5 ppm for organotrifluoroborates.[5]

Experimental Protocol: Sample Preparation

-

Analyte Solution: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of high-purity methanol to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-5 µg/mL for infusion.

-

Calibrant Solution: Prepare a separate 1-5 µg/mL solution of sodium n-butyl sulfate in methanol.

-

Working Solution: For direct infusion, combine the analyte and calibrant solutions. Alternatively, infuse them separately using a dual-spray source or sequentially for external calibration. Methanol is the solvent of choice due to its polarity, which aids in dissolving the salt, and its volatility, which facilitates efficient desolvation in the ESI source.

| Calibrant Compound | Formula | Anion [M-Na]⁻ | Exact Mass (m/z) |

| Sodium ethyl sulfate | C₂H₅NaO₄S | C₂H₅O₄S⁻ | 125.0016 |

| Sodium n-propyl sulfate | C₃H₇NaO₄S | C₃H₇O₄S⁻ | 139.0172 |

| Sodium n-butyl sulfate | C₄H₉NaO₄S | C₄H₉O₄S⁻ | 153.0328 |

Part B: ESI-HRMS Analysis

This phase focuses on generating high-quality data using an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap, or Sector).

Experimental Protocol: Data Acquisition

-

Mode: Operate the mass spectrometer in negative electrospray ionization mode (-ESI).

-

Infusion: Introduce the sample solution via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Parameter Optimization: Adjust source parameters to maximize the signal of the target ion while minimizing in-source fragmentation. The goal is efficient desolvation without inducing thermal decomposition.

-

Acquisition: Acquire data in profile mode over a mass range of m/z 50-500, ensuring sufficient resolution (>10,000 FWHM) to perform accurate mass measurements.

| Instrument Parameter | Typical Setting | Rationale |

| Capillary Voltage | -2.5 to -3.5 kV | Promotes stable electrospray of negative ions. |

| Source Temperature | 100 - 150 °C | Aids in solvent evaporation (desolvation). |

| Desolvation Gas Flow | 400 - 600 L/hr (N₂) | Assists in removing solvent from droplets. |

| Cone Voltage | -20 to -40 V | Guides ions into the mass analyzer; higher values can induce fragmentation. |

Expected Results & Data Validation

The primary ion observed will be the [C₃H₄F₆B]⁻ anion. HRMS analysis provides a highly accurate mass measurement that is used to confirm the elemental composition.

| Ion Formula | Theoretical Exact Mass | Observed Mass (Example) | Mass Error (ppm) |

| [C₃H₄¹¹B F₆]⁻ | 165.0292 | 165.0289 | -1.8 |

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

While HRMS confirms what a molecule is, tandem mass spectrometry (MS/MS) helps confirm its structure. In an MS/MS experiment, the parent ion of interest is isolated and then fragmented by collision-induced dissociation (CID).[8] The resulting fragment ions provide a structural fingerprint of the molecule.

Predicted Fragmentation Pathways:

Based on the chemistry of related compounds, two primary fragmentation pathways are plausible for the [C₃H₄F₆B]⁻ anion:

-

Loss of Neutral BF₃: The B-C bond can cleave, leading to the loss of a neutral boron trifluoride (BF₃) molecule. This is a common pathway for organotrifluoroborates.[9]

-

Rearrangement and C-C Cleavage: Energy imparted during CID can induce rearrangements and cleavage of the propyl backbone, potentially leading to smaller fluorinated or boron-containing fragments like [BF₄]⁻.

Experimental Protocol: Product Ion Scan

-

Instrument Mode: Set the instrument to MS/MS or "product ion scan" mode.

-

Precursor Selection: Isolate the [C₃H₄F₆B]⁻ ion (m/z 165.03) in the first mass analyzer (e.g., quadrupole).

-

Fragmentation: Subject the isolated ions to collision with an inert gas (e.g., argon) in a collision cell. Ramp the collision energy (e.g., 10-30 eV) to observe the onset and evolution of fragmentation.

-

Analysis: Scan the second mass analyzer to detect the resulting fragment ions.

| Precursor Ion (m/z) | Observed Fragment (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| 165.03 | 97.02 | 68.01 | [CF₃CH₂CH₂F]⁻ |

| 165.03 | 86.99 | 78.04 | [BF₄]⁻ |

Elemental & Isotopic Analysis via ICP-MS

For applications requiring precise quantification of boron content or for studies involving isotopic labeling, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the technique of choice.[10] A significant challenge in boron analysis is the potential loss of the element as volatile boric acid during sample digestion.[11]

Expert Insight: To overcome this, an improved wet acid digestion method utilizing mannitol is employed. Boric acid reacts with polyols like mannitol to form a stable, non-volatile complex, ensuring complete recovery of boron during sample preparation.[12]

Experimental Protocol: Boron Quantification

-

Digestion: Accurately weigh the sample (~25 mg) into a Teflon vessel. Add a mixture of high-purity hydrofluoric acid (HF), nitric acid (HNO₃), and a mannitol solution.

-

Heating: Heat the sealed vessel at 100-140 °C to ensure complete dissolution of the sample.[12]

-

Dilution: After cooling, dilute the digestate with deionized water to a final concentration suitable for ICP-MS analysis (typically in the low ppb range).

-

ICP-MS Analysis: Introduce the sample into the ICP-MS. Monitor both boron isotopes, ¹⁰B and ¹¹B, to determine the total boron concentration and verify the natural isotopic abundance.[10][13]

The precision for boron determination using ICP-MS is typically below 20% RSD, with accuracy between 80-120%.[10] This method provides orthogonal confirmation of the compound's composition by verifying its elemental (boron) content.

Conclusion

The comprehensive mass spectrometric analysis of this compound is a multi-faceted process that provides a complete picture of its identity, structure, and purity. Negative-ion ESI-HRMS serves as the primary tool for unambiguous molecular formula confirmation, leveraging specific internal calibrants to achieve high mass accuracy. Tandem MS/MS provides definitive structural proof through controlled fragmentation, while ICP-MS offers a robust method for elemental and isotopic verification. By understanding the causality behind each methodological choice, from ionization physics to sample preparation chemistry, researchers can implement a self-validating workflow that ensures the highest degree of analytical confidence, supporting the rigorous demands of modern chemical research and drug development.

References

-

Petrillo, D. E., et al. (2007). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404-5. [Link]

-

Petrillo, D. E., et al. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404-5. [Link]

-

ACS Fall 2025. High accuracy mass spectrometry of potassium organotrifluoroborates. American Chemical Society. [Link]

-

Petrillo, D. E., et al. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404-405. [Link]

-

Petrillo, D. E., et al. (2007). Accurate mass determination of organotrifluoroborates. Scilit. [Link]

-

Liu, Y., et al. (2010). Mass spectrometric analysis for organic boron compounds. 2010 International Conference on Electrical and Control Engineering. [Link]

-

Leśniewska, B., et al. (2016). Selected problems with boron determination in water treatment processes. Part I: comparison of the reference methods for ICP-MS and ICP-OES determinations. Environmental Science and Pollution Research International, 23(1), 119-126. [Link]

-

Frontier Specialty Chemicals. (n.d.). This compound. Frontier Specialty Chemicals. [Link]

-

Guevara-Vela, J. M., et al. (2002). Cluster ions derived from sodium and potassium tetrafluoroborate and their collision induced dissociation in an ion trap mass spectrometer. Journal of Mass Spectrometry, 37(6), 626-34. [Link]

-

Vanderpool, R. A., et al. (1994). Use of Inductively Coupled Plasma-Mass Spectrometry in Boron-10 Stable Isotope Experiments with Plants, Rats, and Humans. Environmental Health Perspectives, 102(Suppl 7), 13-20. [Link]

-

Wang, X., et al. (2023). In-Depth Method Investigation for Determination of Boron in Silicate Samples Using an Improved Boron–Mannitol Complex Digestion Method by Inductively Coupled Plasma Mass Spectrometry. Molecules, 28(1), 384. [Link]

-

Wang, X., et al. (2024). Accurate Boron Determination in Tourmaline by Inductively Coupled Plasma Mass Spectrometry: An Insight into the Boron–Mannitol Complex-Based Wet Acid Digestion Method. Minerals, 14(6), 629. [Link]

-

Wikipedia. (2024). Electrospray ionization. Wikipedia. [Link]

-

Wikipedia. (2024). Fragmentation (mass spectrometry). Wikipedia. [Link]

Sources

- 1. This compound | [frontierspecialtychemicals.com]

- 2. High accuracy mass spectrometry of potassium organotrifluoroborates - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accurate mass determination of organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. Cluster ions derived from sodium and potassium tetrafluoroborate and their collision induced dissociation in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selected problems with boron determination in water treatment processes. Part I: comparison of the reference methods for ICP-MS and ICP-OES determinations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-Depth Method Investigation for Determination of Boron in Silicate Samples Using an Improved Boron–Mannitol Complex Digestion Method by Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. uvm.edu [uvm.edu]

An In-Depth Technical Guide to the Thermal Stability of Potassium 3,3,3-trifluoropropane-1-trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 3,3,3-trifluoropropane-1-trifluoroborate stands as a significant reagent in modern synthetic chemistry, valued for its stability and utility in cross-coupling reactions. This guide provides a comprehensive analysis of its thermal stability, a critical parameter for its storage, handling, and application in diverse reaction conditions. We delve into the theoretical underpinnings of its stability, present illustrative thermal analysis data, and provide detailed experimental protocols for researchers to conduct their own assessments using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to serve as a practical resource for scientists leveraging this versatile compound in pharmaceutical research and development.

Introduction: The Rise of Organotrifluoroborates

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds. Historically, boronic acids and their esters have been the workhorses for this transformation. However, their inherent limitations, such as instability towards air and moisture and a propensity for protodeboronation, have driven the search for more robust alternatives.[1][2][3]

Potassium organotrifluoroborates have emerged as a superior class of reagents, offering remarkable stability to air and moisture, which simplifies their handling and storage.[2][4][5][6] This stability is conferred by the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from premature degradation.[1] this compound (CAS: 1430722-07-8, Molecular Formula: C₃H₄BF₆K) is a prime example of this class, offering a unique trifluoropropyl moiety for introduction into complex molecules.[3] Understanding its thermal stability is paramount for its effective utilization, especially in reactions requiring elevated temperatures.

Chemical and Physical Properties

This compound is a crystalline solid that is generally stable under ambient conditions.[5] Its structure, featuring a propane chain with a trifluoromethyl group at one end and a trifluoroborate group at the other, contributes to its unique reactivity and stability.

| Property | Value |

| CAS Number | 1430722-07-8 |

| Molecular Formula | C₃H₄BF₆K |

| Molecular Weight | 203.96 g/mol |

| Appearance | White to off-white crystalline solid |

| Stability | Stable to air and moisture at room temperature.[2][4] |

The synthesis of this and other potassium organotrifluoroborates is typically straightforward, often involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[6] This method is robust and allows for the preparation of a wide array of functionalized organotrifluoroborates.

Thermal Stability Analysis

The thermal stability of a reagent is a critical factor that dictates its shelf-life and the viable temperature range for its reactions. While specific experimental data for this compound is not extensively published, we can infer its thermal behavior based on closely related compounds and general principles of organotrifluoroborate chemistry. For instance, potassium trifluoromethyltrifluoroborate has been reported to be highly thermally stable, with no decomposition observed below 300 °C.[7] This suggests that the presence of fluorine atoms contributes significantly to the thermal robustness of the molecule.

Illustrative Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Data

The following table presents illustrative data that one might expect from a TGA and DSC analysis of this compound. This data is based on the known high stability of analogous fluorinated organotrifluoroborates and should be considered as a predictive guide.

| Parameter | Illustrative Value | Interpretation |

| TGA Onset of Decomposition (Tonset) | > 300 °C | Indicates high thermal stability, with significant mass loss beginning above this temperature. |

| TGA Peak Decomposition Temperature (Tpeak) | ~350 °C | The temperature at which the maximum rate of mass loss occurs. |

| Residue at 600 °C | Varies | The remaining mass will likely consist of inorganic boron and potassium compounds. |

| DSC Melting Point (Tm) | Not typically observed | Decomposition often occurs before melting for such salts. |

| DSC Exothermic Event | Corresponds with TGA mass loss | The decomposition process is expected to be exothermic. |

Disclaimer: The data in this table is illustrative and intended for educational purposes. Actual experimental values may vary.

Proposed Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through the cleavage of the carbon-boron bond and the subsequent breakdown of the organic fragment. The presence of multiple fluorine atoms may influence the decomposition mechanism.

Caption: Proposed thermal decomposition pathway.

Experimental Protocols for Thermal Analysis

To empower researchers to independently assess the thermal stability of this compound, we provide detailed, step-by-step methodologies for TGA and DSC analysis.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8]

Objective: To determine the onset temperature of decomposition and the mass loss profile.

Instrumentation: A standard thermogravimetric analyzer (e.g., TA Instruments Discovery TGA 550 or similar).[8]

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or ceramic).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass loss (%) as a function of temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Identify the peak decomposition temperature from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8]

Objective: To identify thermal transitions such as melting and decomposition.

Instrumentation: A standard differential scanning calorimeter (e.g., TA Instruments Discovery DSC 2500 or similar).[8]

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C (or a temperature beyond the decomposition point identified by TGA) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Identify endothermic (melting) or exothermic (decomposition) peaks.

-

Correlate any observed thermal events with the mass loss data from TGA.

-

Caption: Experimental workflow for thermal analysis.

Implications for Drug Development and Synthetic Chemistry

The high thermal stability of this compound is a significant asset in drug development and complex molecule synthesis. This stability allows for:

-

Wider Reaction Windows: The ability to withstand higher temperatures enables a broader range of reaction conditions to be explored, potentially leading to improved yields and faster reaction times.

-

Late-Stage Functionalization: Its robustness allows for its incorporation into complex synthetic routes where sensitive functional groups might be present.

-

Microwave Chemistry: The compound is likely compatible with microwave-assisted synthesis, which often involves rapid heating to elevated temperatures.

-

Improved Safety and Handling: A high decomposition temperature reduces the risk of uncontrolled exothermic events during storage and use.

Conclusion

This compound is a valuable and robust reagent in the synthetic chemist's toolbox. Its notable thermal stability, likely exceeding 300 °C, provides a distinct advantage over more traditional organoboron compounds. By understanding its thermal properties through techniques like TGA and DSC, researchers can confidently and safely employ this compound in a wide array of synthetic applications, ultimately accelerating the discovery and development of new pharmaceuticals.

References

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 835–845.

- Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 725-735.

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF. [Link]

-

Organotrifluoroborate. Wikipedia. [Link]

- Clarke, C. J., Richardson, N. D., Firth, A. E. J., Hallett, J. P., & Licence, P. (2018).

- Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group.

-

Lloyd-Jones, G. C., & Butters, M. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed, 51(19), 8827-8838. [Link]

- Temperature programs for DSC analysis. Download Table.

-

Thermal Decomposition. YouTube. [Link]

-

Molander, G. A., & Ito, T. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic letters, 8(10), 2031–2034. [Link]

-

Thermal Analysis. Penn State Materials Research Institute. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermal Analysis | Materials Research Institute [mri.psu.edu]

An In-depth Technical Guide to the Solubility of Potassium 3,3,3-trifluoropropane-1-trifluoroborate in Organic Solvents

Foreword: Navigating the Solubility Landscape of Organotrifluoroborates

For the modern researcher in synthetic chemistry and drug development, potassium organotrifluoroborates are invaluable tools. Their remarkable stability to air and moisture, coupled with their versatile reactivity in cross-coupling reactions, has cemented their place in the synthetic chemist's arsenal.[1][2][3] However, to effectively harness their potential, a thorough understanding of their physical properties is paramount. Among these, solubility stands out as a critical parameter that dictates reaction conditions, purification strategies, and ultimately, the efficiency of a synthetic route.

The Nature of Potassium Organotrifluoroborates: A Precursor to Understanding Solubility

Potassium organotrifluoroborates are a class of organoboron compounds characterized by a tetracoordinate boron atom bearing three fluorine atoms and one organic substituent, with a potassium cation balancing the negative charge of the trifluoroborate anion.[3][5] This ionic nature is a key determinant of their physical properties.

Key Structural and Bonding Characteristics:

-

Ionic Character: The K⁺[R-BF₃]⁻ structure imparts a significant degree of ionic character to the molecule. This is a primary reason for their generally low solubility in nonpolar organic solvents.

-

Crystalline Solids: Most potassium organotrifluoroborates, including the subject of this guide, are crystalline solids at room temperature.[1] This solid-state stability contributes to their long shelf-life and ease of handling.

-

Stability: They exhibit exceptional stability towards air and water, a stark contrast to many other organoboron reagents.[1][6]

The general consensus in the scientific literature is that potassium organotrifluoroborates exhibit poor solubility in many common organic solvents.[1][7] This characteristic is often leveraged during their synthesis, where their precipitation from the reaction mixture facilitates isolation and purification.[1] However, for their application in subsequent reactions, this low solubility can be a significant drawback, necessitating careful solvent selection.

Qualitative Solubility Profile: An Informed Starting Point

Based on the general behavior of potassium organotrifluoroborates, a qualitative assessment of the solubility of Potassium 3,3,3-trifluoropropane-1-trifluoroborate can be inferred. This provides a valuable starting point for solvent screening and experimental design.

General Solubility Trends for Potassium Organotrifluoroborates:

-

High Solubility: Generally observed in polar protic solvents like water and methanol, and in polar aprotic solvents such as acetonitrile.[7] The ability of these solvents to solvate both the potassium cation and the trifluoroborate anion is crucial.

-

Moderate to Low Solubility: Expected in less polar aprotic solvents like tetrahydrofuran (THF), acetone, and ethyl acetate.

-

Insoluble or Sparingly Soluble: Typically observed in nonpolar solvents such as dichloromethane (DCM), chloroform, toluene, and hexanes.[7]

It is important to note that while these are general trends, the specific organic substituent (in this case, the 3,3,3-trifluoropropyl group) can influence the overall solubility. The presence of additional fluorine atoms in the propyl chain may slightly alter its interaction with different solvents compared to a simple alkyl or aryl group.

Quantitative Solubility Determination: A Practical Guide

To move beyond qualitative estimates, empirical determination of solubility is essential. The following section provides detailed protocols for two widely accepted methods for determining the solubility of a solid in a liquid: the Shake-Flask Method and the Dynamic (or Synthetic) Method.

The Shake-Flask Method: The "Gold Standard" for Thermodynamic Solubility

The shake-flask method, as established by Higuchi and Connors, is a robust and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8][9] It involves creating a saturated solution in the presence of an excess of the solid solute and then measuring the concentration of the dissolved solid in the supernatant.

Experimental Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of screw-capped vials or flasks. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant-temperature bath or shaker and agitate them for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and monitored.

-

-

Sample Collection and Analysis:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-